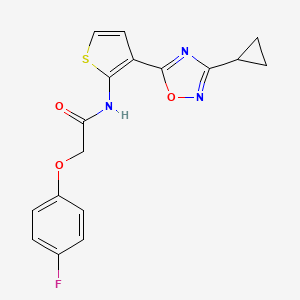

![molecular formula C17H15N5OS B2538699 2-(苯并[d]噻唑-2-基(甲基)氨基)-N-(1H-吲唑-6-基)乙酰胺 CAS No. 1351661-64-7](/img/structure/B2538699.png)

2-(苯并[d]噻唑-2-基(甲基)氨基)-N-(1H-吲唑-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

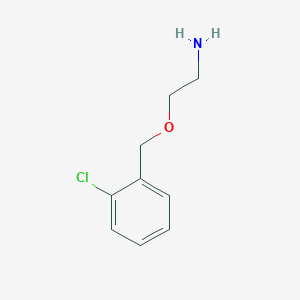

The compound "2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse pharmacological properties and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazoles with different reagents to introduce various substituents that can alter the compound's physical and chemical properties, as well as its biological activity. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic to the substituent in the benzothiazole moiety . Similarly, other studies have reported the synthesis of novel benzothiazole derivatives by reacting 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and other reagents to develop new antibacterial agents or antitumor compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized by the presence of hydrogen bonding, which plays a significant role in the assembly and crystalline structure of these compounds. For instance, in the case of N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen . These interactions can lead to the formation of molecular dimers or rings, which are crucial for the stability and properties of the crystals.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive functional groups such as amides, hydrazines, or chloromethyl groups can lead to further chemical transformations. For example, the chloroacetyl group in some benzothiazole derivatives can react with hydrazine hydrate to form hydrazinyl acetamide derivatives, which have shown potent antibacterial activity . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and acidity constants (pKa), are influenced by their molecular structure and the nature of their substituents. The pKa values of benzothiazole acetamide derivatives, for instance, have been determined through UV spectroscopic studies, indicating that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings . These properties are essential for understanding the behavior of these compounds in biological systems and can guide the design of new drugs with improved pharmacokinetic profiles.

科学研究应用

PTP1B抑制和抗高血糖功效

在另一项研究中,合成并评估了化合物3-(2-(苯并[d]噻唑-2-基硫代)乙酰氨基)-4-甲基苯甲酸 (4f)。值得注意的是,它对蛋白酪氨酸磷酸酶1B (PTP1B)表现出良好的抑制活性,IC50值为11.17 μM。 此外,它在链脲佐菌素诱导的糖尿病大鼠中显示出有希望的抗高血糖作用 .

癌细胞系的细胞毒性

设计了一系列基于喹啉-苯并咪唑杂化支架的1,2,3-三唑衍生物,化合物Q6成为针对各种癌细胞系的效力最强的细胞毒性剂。 它表现出优异的GI50、TGI和LC50值 .

杀虫剂

合成了新的1-(((6-取代苯并[d]噻唑-2-基)氨基杂芳基甲基)萘-2-醇化合物,并对其杀虫活性进行了评估 .

分子结构与光电性质之间的关系

系统地研究了配体及其二氟化硼配合物的光物理、电化学和热稳定性。ESIPT特性导致溶液中出现双重荧光(烯醇发射和酮发射),而在固体薄膜中仅观察到一种发射。 二氟化硼配合物中受限的构象变化导致显着的蓝移和增强的发射 .

属性

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(1H-indazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-22(17-20-13-4-2-3-5-15(13)24-17)10-16(23)19-12-7-6-11-9-18-21-14(11)8-12/h2-9H,10H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPWFNREJQEVSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)

![N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2538622.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2538631.png)

![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)

![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)

![(1R,5S)-N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2538634.png)